
7-bromo-3H-1,2-benzodioxole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromobenzodioxole-5-carboxylic Acid: is an organic compound with the molecular formula C8H5BrO4 . It is a derivative of benzodioxole, featuring a bromine atom at the 7th position and a carboxylic acid group at the 5th position. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzodioxole-5-carboxylic Acid typically involves the bromination of benzodioxole followed by carboxylation. One common method includes:
Bromination: Benzodioxole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7th position.
Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like potassium hydroxide.
Industrial Production Methods: Industrial production of 7-Bromobenzodioxole-5-carboxylic Acid may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Bromobenzodioxole-5-carboxylic Acid can undergo oxidation reactions, typically forming brominated quinones.
Reduction: Reduction of this compound can lead to the formation of 7-bromo-1,3-benzodioxole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Brominated quinones.
Reduction: 7-bromo-1,3-benzodioxole.
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromobenzodioxole-5-carboxylic Acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, 7-Bromobenzodioxole-5-carboxylic Acid is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Bromobenzodioxole-5-carboxylic Acid depends on its application. In drug development, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzodioxole: Lacks the bromine and carboxylic acid groups, making it less reactive.
7-Bromobenzodioxole: Lacks the carboxylic acid group, limiting its applications in synthesis.
5-Carboxybenzodioxole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness: 7-Bromobenzodioxole-5-carboxylic Acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
Eigenschaften
Molekularformel |
C8H5BrO4 |
|---|---|
Molekulargewicht |
245.03 g/mol |
IUPAC-Name |
7-bromo-3H-1,2-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrO4/c9-6-2-4(8(10)11)1-5-3-12-13-7(5)6/h1-2H,3H2,(H,10,11) |
InChI-Schlüssel |
ZHEUOMFKFLFZCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)C(=O)O)Br)OO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
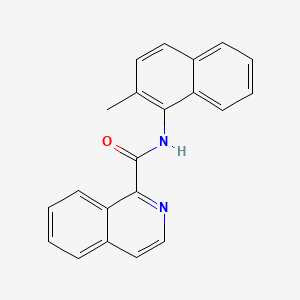

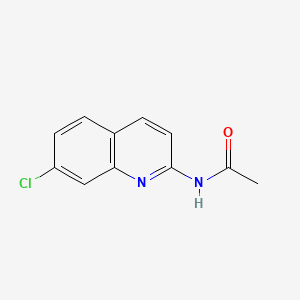
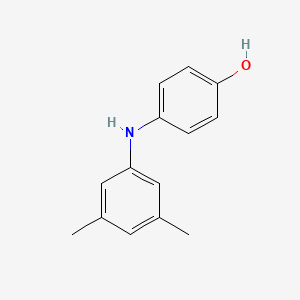
![(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol](/img/structure/B14112490.png)
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112504.png)
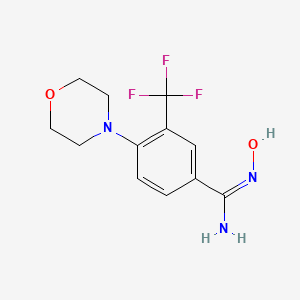
![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B14112506.png)
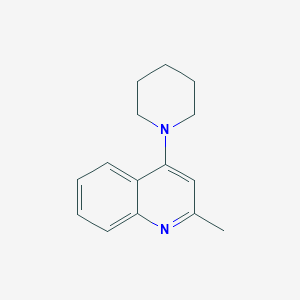
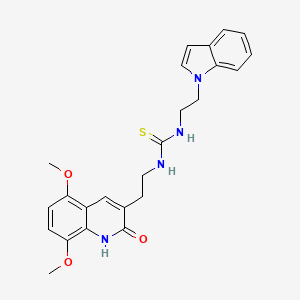
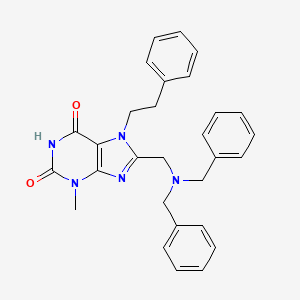
![Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14112527.png)
![N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline](/img/structure/B14112536.png)
